

solubility profile of 2-Amino-5chlorobenzophenone in common organic solvents

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Compound of Interest

Compound Name: 2-Amino-5-chlorobenzophenone

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Solubility Profile of 2-Amino-5chlorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **2-Amino-5-chlorobenzophenone** (ACB), a key intermediate in the synthesis of various pharmaceuticals, including benzodiazepines.[1] Understanding the solubility of this compound in common organic solvents is critical for its synthesis, purification, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination and synthesis, and visual workflows to aid in laboratory processes.

Core Data Presentation: Solubility of 2-Amino-5-chlorobenzophenone

The solubility of **2-Amino-5-chlorobenzophenone** has been reported in a variety of common organic solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that some conflicting data exists in the literature, which is highlighted below. The solubility is influenced by factors such as temperature and the polymorphic form of the compound.



Solvent Class	Solvent Name	Formula	Solubility	Temperatur e (°C)	Observatio ns
Alcohols	Methanol	СН₃ОН	-	Ambient	Gives very faint turbidity. [2][3][4]
Ethanol	C ₂ H ₅ OH	1 mg/mL	Ambient	[5]	
High Solubility	Reflux	Commonly used for recrystallizati on, suggesting high solubility at elevated temperatures. [6]			
Ketones	Acetone	C₃H ₆ O	Soluble	Ambient	[7]
Esters	Ethyl Acetate	C4H8O2	Soluble	Ambient	[7][8]
Ethers	Diethyl Ether	C4H10O	-	-	Used for recrystallizati on, implying moderate solubility at reflux and low solubility at room temperature.
Halogenated	Dichlorometh ane	CH ₂ Cl ₂	Soluble	Ambient	[7]
Hydrocarbon s					
Chloroform	CHCl₃	Soluble	Ambient	[7][8]	_



Amides	Dimethylform amide (DMF)	C ₃ H ₇ NO	1 mg/mL	Ambient	[5]
Sulfoxides	Dimethyl sulfoxide (DMSO)	C₂H6SO	2 mg/mL	Ambient	[5]
55 mg/mL	Ambient	Sonication is recommende d.[10]			
100 mg/mL	Ambient	Ultrasonic assistance may be needed.[11]	_		

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing data. This section outlines protocols for determining solubility and for the synthesis and purification of **2-Amino-5-chlorobenzophenone**.

Protocol 1: Gravimetric Determination of Solubility

This method is a fundamental technique for quantitatively measuring the solubility of a solid in a solvent.

Materials:

- 2-Amino-5-chlorobenzophenone
- Selected organic solvent
- Analytical balance
- Thermostatically controlled shaker or water bath
- Filtration apparatus (e.g., syringe filters with appropriate membrane)



- Evaporating dish or pre-weighed vials
- Oven or vacuum desiccator

Procedure:

- Equilibration: Add an excess amount of 2-Amino-5-chlorobenzophenone to a known volume or mass of the chosen solvent in a sealed container.
- Agitate the mixture at a constant temperature using a shaker or water bath until equilibrium
 is reached. This can take several hours to days, and it is recommended to monitor the
 concentration of the supernatant over time to ensure equilibrium has been established.
- Separation: Once at equilibrium, allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the saturated solution) using a pre-heated or ambient temperature syringe, and filter it to remove any undissolved particles.[12]
- Solvent Evaporation: Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed evaporating dish.[13][14]
- Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature may be used.
- Mass Determination: Once the solvent is completely removed, weigh the evaporating dish
 containing the solid residue. The difference in weight corresponds to the mass of dissolved
 2-Amino-5-chlorobenzophenone.
- Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

Protocol 2: Synthesis via Friedel-Crafts Acylation and Purification by Recrystallization

A common route for the synthesis of **2-Amino-5-chlorobenzophenone** is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride.[15][16]

Materials:



- p-Chloroaniline
- · Benzoyl chloride
- Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst
- · Tetrachloroethane or other suitable solvent
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- · Methylene chloride
- Ethanol (for recrystallization)
- Activated carbon (optional)

Synthesis Procedure:

- In a reaction vessel, dissolve p-chloroaniline in tetrachloroethane.
- Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.
- Add benzoyl chloride dropwise to the cooled mixture while stirring.
- After the addition is complete, reflux the mixture for several hours.[9]
- Cool the reaction mixture and carefully quench it with dilute hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with methylene chloride.
- Combine the organic layers, wash with a dilute sodium hydroxide solution and then with water, and dry over an anhydrous salt (e.g., Na₂SO₄).
- Evaporate the solvent to obtain the crude **2-Amino-5-chlorobenzophenone**.

Purification by Recrystallization:



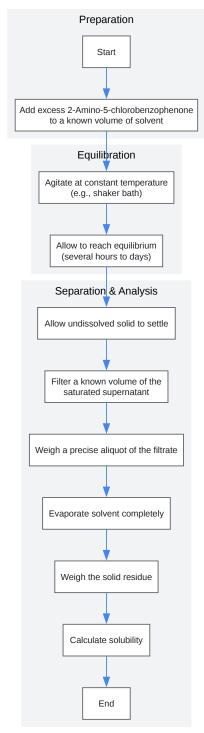
- Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[6]
- If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated at reflux.[2][17]
- Perform a hot filtration to remove the activated carbon and any insoluble impurities.[17]
- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.[17]
- Dry the crystals in a vacuum oven or desiccator.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

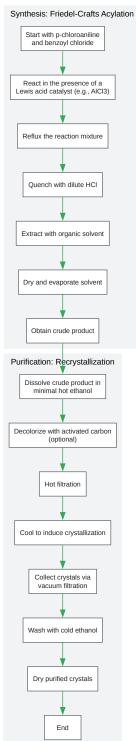


Experimental Workflow for Gravimetric Solubility Determination





Synthesis and Purification of 2-Amino-5-chlorobenzophenone



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